molecular formula C5H8O2 B098523 (S)-gamma-valerolactone CAS No. 19041-15-7

(S)-gamma-valerolactone

Cat. No. B098523
CAS RN: 19041-15-7
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-BYPYZUCNSA-N
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Description

Start by searching for basic information about (S)-gamma-valerolactone in chemical databases or textbooks. Look for its chemical formula, structure, and common uses.







  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

    • Catalytic Conversion from Biomass : (S)-gamma-valerolactone is recognized for its potential in catalytic conversion processes. It can be efficiently synthesized from nonedible vegetable biomass, making it an environmentally friendly and sustainable chemical. The advancements in catalyst design, particularly those combining metal and acid sites, are crucial for efficient production (Liguori et al., 2015).

    • Platform for Sustainable Production : This compound serves as a promising platform for the sustainable production of fuels and value-added chemicals. Its accessibility from renewable lignocellulosic biomass and the advancements in catalytic production technologies, including both homogeneous and heterogeneous catalysts, underscore its importance in green chemistry (Yan et al., 2015).

    • Synthesis from Carbohydrates : The synthesis of (S)-gamma-valerolactone from carbohydrates and lignocellulosic biomass is another key area of research. Its role as a reaction solvent, fuel additive, and precursor for jet fuel and polymer monomers has been explored, emphasizing the need for more environmentally friendly synthesis processes (Zhang, 2016).

    • Green Solvent and Fuel Additive : Its distinct physicochemical properties make it a green solvent and an excellent fuel additive. The synthesis of (S)-gamma-valerolactone over non-noble metal catalysts offers a more sustainable route compared to conventional methods using noble metals. Its structural features and acid-base properties are critical for its activity and selectivity as a catalyst (Dutta et al., 2019).

    • Hydrolysis of Biomass to Monosaccharides : In biomass hydrolysis reactions, (S)-gamma-valerolactone can increase reaction rates compared to water. It shows low apparent activation energy for biomass hydrolysis and favorable energetics for monosaccharide production (Mellmer et al., 2014).

    • Renewable Dipolar Aprotic Solvent : It has been identified as a renewable dipolar aprotic solvent, serving as a biobased alternative for toxic solvents in cross-coupling reactions. Its use in the Hiyama reaction highlights its potential as a safer, sustainable medium for chemical processes (Ismalaj et al., 2014).

    Safety And Hazards

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    properties

    IUPAC Name

    (5S)-5-methyloxolan-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GAEKPEKOJKCEMS-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCC(=O)O1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CCC(=O)O1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H8O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    100.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-gamma-valerolactone

    CAS RN

    19041-15-7
    Record name 19041-15-7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
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    Synthesis routes and methods II

    Procedure details

    15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
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    Synthesis routes and methods III

    Procedure details

    Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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    Copper-chromium oxide
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    Yield
    44%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-gamma-valerolactone
    Reactant of Route 2
    (S)-gamma-valerolactone
    Reactant of Route 3
    (S)-gamma-valerolactone
    Reactant of Route 4
    Reactant of Route 4
    (S)-gamma-valerolactone
    Reactant of Route 5
    (S)-gamma-valerolactone
    Reactant of Route 6
    (S)-gamma-valerolactone

    Citations

    For This Compound
    4
    Citations
    JM Tukacs, B Fridrich, G Dibó, E Székely, LT Mika - Green Chemistry, 2015 - pubs.rsc.org
    Levulinic acid was directly converted to optically active (S)-gamma-valerolactone, a proposed biomass-based chiral platform molecule. By using a SEGPHOS ligand-modified ruthenium …
    Number of citations: 80 pubs.rsc.org
    L Greiner, G Jeromin, P Sithole, S Petersen - 2023 - chemrxiv.org
    The enzymatic reduction of levulinic acid by the chiral catalysts Chiralidon®-R and Chiralidon®-S which are commercially available superabsorbed alcohol dehydrogenases is …
    Number of citations: 0 chemrxiv.org
    HJ Gorissen, JP Vanhoeck, AM Mockel… - Chirality: the …, 1992 - dial.uclouvain.be
    Both (R)-and (S)-4-hydroxypentylaminoacetamide have been synthesized by reductive amination of glycinamide on the gamma-valerolactols corresponding to (R)-and (S)-gamma-…
    Number of citations: 0 dial.uclouvain.be
    LH Andrade, BA Sousa, IM Ferreira… - Current Organic …, 2015 - ingentaconnect.com
    In recent decades the need for new chiral compounds with high enantiomeric excesses has been rapidly emerging. Among the various methods used to achieve chiral compounds, one …
    Number of citations: 2 www.ingentaconnect.com

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